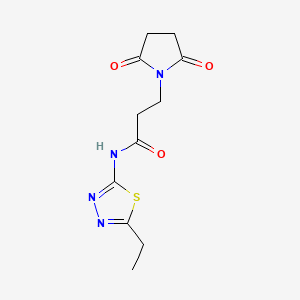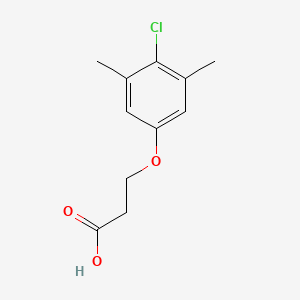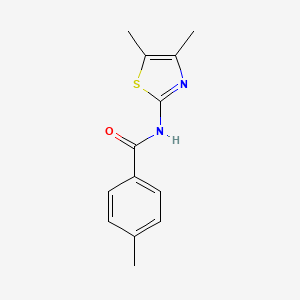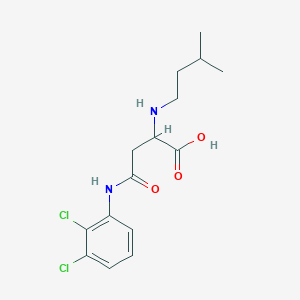![molecular formula C26H22N4 B12122506 N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine est un composé hétérocyclique appartenant à la classe des pyrazolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La structure unique de N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine en fait un candidat précieux pour la recherche dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 3,4-diméthylphénylhydrazine avec le 3,5-diphénylpyrazole-4-carbaldéhyde en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant comme l'éthanol à des températures élevées pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du composé. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de pyrazolopyrimidines substituées.
Applications de recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les protéines kinases.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines kinases. Le composé se lie au site de liaison de l'ATP de ces enzymes, inhibant leur activité et empêchant la phosphorylation des protéines cibles. Cette inhibition peut conduire à la perturbation des voies de signalisation cellulaire, affectant finalement la prolifération et la survie cellulaires.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine peut être comparé à d'autres dérivés de pyrazolopyrimidine, tels que :
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Ces composés partagent une structure de base similaire, mais diffèrent par leurs substituants, ce qui conduit à des variations dans leurs activités biologiques et leurs applications. La combinaison unique de substituants dans N-(3,4-diméthylphényl)-3,5-diphénylpyrazolo[1,5-a]pyrimidin-7-amine contribue à ses propriétés distinctes et à son potentiel en tant qu'agent thérapeutique.
Propriétés
Formule moléculaire |
C26H22N4 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H22N4/c1-18-13-14-22(15-19(18)2)28-25-16-24(21-11-7-4-8-12-21)29-26-23(17-27-30(25)26)20-9-5-3-6-10-20/h3-17,28H,1-2H3 |
Clé InChI |
SAKFCLVSDVYPEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)





![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)

![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)
![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)

![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)
